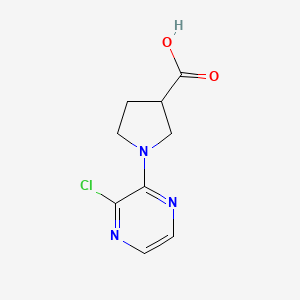
1-(3-Chloropyrazin-2-yl)pyrrolidin-3-carbonsäure
Übersicht
Beschreibung
1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H10ClN3O2 and its molecular weight is 227.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Pyrrolidinderivate sind für ihre antibakteriellen und antimykotischen Eigenschaften bekannt. Die Einführung der 3-Chloropyrazinylgruppe könnte diese Eigenschaften möglicherweise verstärken, indem sie die Fähigkeit des Moleküls beeinflusst, mit mikrobiellen Enzymen oder Rezeptoren zu interagieren . Dies macht es zu einem Kandidaten für die Entwicklung neuer antimikrobieller Mittel, die gegen resistente Bakterien- und Pilzstämme wirksamer sein könnten.
Antikrebs-Potenzial
Die strukturellen Merkmale von Pyrrolidinderivaten, wie z. B. 1-(3-Chloropyrazin-2-yl)pyrrolidin-3-carbonsäure, ermöglichen es ihnen, mit verschiedenen biologischen Zielstrukturen zu interagieren. Sie wurden auf ihr Potenzial untersucht, das Wachstum von Krebszellen zu hemmen, indem sie in zelluläre Signalwege eingreifen . Die Forschung in dieser Anwendung könnte zur Entwicklung neuartiger Antikrebsmedikamente mit verbesserter Wirksamkeit und Selektivität führen.
Entzündungshemmende Mittel
Aufgrund ihrer Fähigkeit, biologische Pfade zu modulieren, werden Pyrrolidinderivate auch auf ihre entzündungshemmenden Wirkungen untersucht. Die fragliche Verbindung könnte verwendet werden, um neue Medikamente zu entwickeln, die entzündungsbedingte Erkrankungen wie Arthritis oder Asthma mit weniger Nebenwirkungen behandeln .
Antivirale Therapeutika
Der Pyrrolidinkern ist ein häufiges Merkmal in vielen antiviralen Medikamenten. Modifikationen an diesem Kern, einschließlich der Addition einer 3-Chloropyrazinylgruppe, könnten zu Verbindungen mit verstärkter antiviraler Aktivität führen, die möglicherweise gegen eine Reihe von Viren wirksam sind .
Enzymhemmung
Pyrrolidinderivate sind dafür bekannt, diverse enzymhemmende Wirkungen aufzuweisen. Die Verbindung This compound könnte eine Schlüsselrolle bei der Entwicklung von Inhibitoren für Enzyme wie Cholinesterase und Kohlenhydratase spielen, die wichtige Ziele bei der Behandlung von Erkrankungen wie Alzheimer-Krankheit und Glaukom sind .
Arzneimittelentwicklungs-Zwischenprodukte
Diese Verbindung kann als Zwischenprodukt bei der Synthese komplexerer Moleküle dienen. Ihre Rolle in der Arzneimittelentwicklung ist entscheidend, da sie zur Herstellung einer Vielzahl biologisch aktiver Verbindungen verwendet werden kann, was möglicherweise zur Entdeckung neuer Medikamente führt .
Wirkmechanismus
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound “1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid” might interact with its targets in a unique way depending on its stereochemistry.
Biochemische Analyse
Biochemical Properties
1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Molecular Mechanism
At the molecular level, 1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to interact with carbonic anhydrase isoenzymes is a prime example of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s influence on metabolic flux and metabolite levels has been documented, highlighting its importance in cellular metabolism .
Subcellular Localization
1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for the compound’s biological activity and its ability to modulate cellular processes .
Eigenschaften
IUPAC Name |
1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-7-8(12-3-2-11-7)13-4-1-6(5-13)9(14)15/h2-3,6H,1,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPHDKVKPPRVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



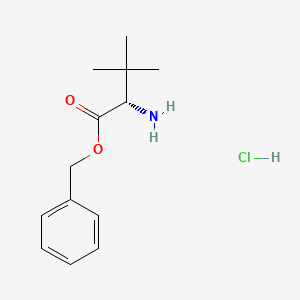

![2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458880.png)
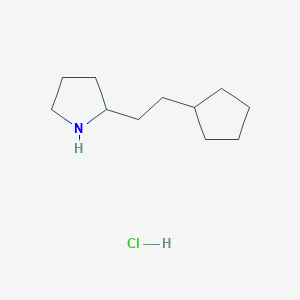
![3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1458886.png)
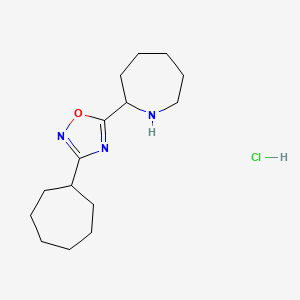
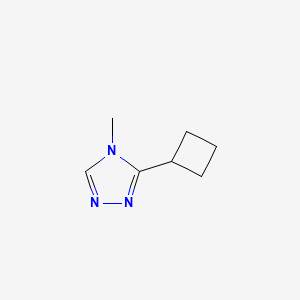
![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B1458891.png)
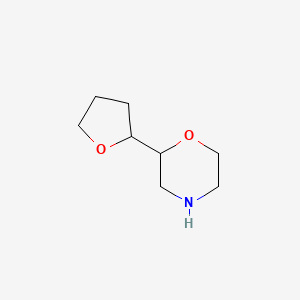



![1-[(Methylimino)(phenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1458897.png)
